molecular formula C16H15F2N3O B12448738 2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B12448738
M. Wt: 303.31 g/mol
InChI Key: BRVRDCXEFZMDBB-UHFFFAOYSA-N
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Description

2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound belonging to the imidazopyridine family. This compound features a fused heterocyclic ring system, which is known for its significant biological activity and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with chlorohydric acid to obtain the imidazo[4,5-b]pyridine ring system

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H15F2N3O

Molecular Weight

303.31 g/mol

IUPAC Name

2-[7-(difluoromethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C16H15F2N3O/c1-10-19-14-12(15(17)18)9-13(11-5-3-2-4-6-11)20-16(14)21(10)7-8-22/h2-6,9,15,22H,7-8H2,1H3

InChI Key

BRVRDCXEFZMDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C3=CC=CC=C3

Origin of Product

United States

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